BenchChemオンラインストアへようこそ!

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Dopamine D4 receptor GPCR ligand selectivity Neuropsychiatric disorder research

This piperazine-urea building block provides the o-tolyl urea terminus essential for systematic SAR studies on FAAH inhibition and dopamine D4/D2 selectivity. Unlike amide analogs, the urea linkage engages alternative hydrogen-bonding networks that can improve subtype selectivity. Add it to your terminal aryl urea panel to map how an ortho-methyl group affects CNS penetration (B/P ratios span >4:1 to 0.02:1) and to quantify the electron-withdrawing Cl effect versus electron-donating OCH₃ using the matched molecular pair with the 2-methoxyphenyl analog.

Molecular Formula C20H25ClN4O
Molecular Weight 372.9
CAS No. 1209446-96-7
Cat. No. B2666058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
CAS1209446-96-7
Molecular FormulaC20H25ClN4O
Molecular Weight372.9
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H25ClN4O/c1-16-4-2-3-5-19(16)23-20(26)22-10-11-24-12-14-25(15-13-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H2,22,23,26)
InChIKeyGRSXLBVLEKKUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1209446-96-7): Class Identity and Procurement Context


The compound 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1209446-96-7, molecular formula C₂₀H₂₅ClN₄O, MW 373.9 g/mol) is a synthetic piperazinyl urea derivative belonging to the aryl-piperazine-urea chemotype [1]. This chemical class has been intensively investigated for fatty acid amide hydrolase (FAAH) inhibition and for modulation of dopamine receptor subtypes, particularly D3 and D4 receptors [2]. The compound features a 4-chlorophenyl substituent on the piperazine ring, an ethylene spacer, and an o-tolyl (2-methylphenyl) urea terminus. Its closest structural analogs include 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034480-67-4) and 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, which differ in the terminal urea substituent or the piperazine aryl group, respectively.

Scientific Selection Risk: Why 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea Cannot Be Replaced by Generic Piperazine-Urea Analogs


Within the aryl-piperazine-urea class, relatively small structural perturbations—including the nature of the terminal aryl-urea substituent (o-tolyl vs. tetrahydro-2H-pyran-4-yl vs. benzo[d][1,3]dioxol-5-yl) and the piperazine N-aryl substituent (4-chlorophenyl vs. 2-methoxyphenyl vs. unsubstituted phenyl)—can produce divergent biological activity profiles. Published structure-activity relationship (SAR) studies on heteroaryl urea FAAH inhibitors demonstrate that brain/plasma (B/P) ratios range from >4:1 to as low as 0.02:1 solely through modifications to the urea terminus and heteroaryl ring [1]. Furthermore, the amide analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibits dopamine D4 receptor IC₅₀ = 0.057 nM with >10,000-fold selectivity over D2, whereas a single atom substitution (amide → urea) or aryl group exchange can profoundly alter both potency and receptor subtype selectivity [2]. Consequently, generic interchange of in-class compounds without quantitative comparative data risks introducing uncharacterized off-target activity, altered CNS penetration, or loss of target engagement.

Quantitative Differentiation Evidence: 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea vs. Closest Analogs


Urea vs. Amide Linkage Differentiation: Impact on Dopamine D4 Receptor Pharmacology

The target compound contains a urea pharmacophore (–NH–C(=O)–NH–) linking the piperazine-ethyl spacer to the o-tolyl group, whereas the closest structurally characterized analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, employs an amide linkage (–C(=O)–NH–). In the amide series, D4 receptor IC₅₀ = 0.057 nM was achieved with >10,000-fold selectivity over D2 (IC₅₀ > 1,000 nM) and favorable selectivity over 5-HT₁A (IC₅₀ = 220 nM) and α₁ (IC₅₀ = 270 nM) [1]. The urea linkage in the target compound alters the hydrogen-bonding donor/acceptor profile at the enzyme/receptor binding site compared to the amide. Literature precedent from the FAAH inhibitor class shows that urea vs. amide substitution can modulate both target potency and metabolic stability through differences in covalent adduct formation and hydrolytic susceptibility [2]. Direct head-to-head D4 receptor binding data for the target urea compound are not available from non-vendor primary sources; however, this structural differentiation represents a testable hypothesis for selectivity or metabolic stability differences.

Dopamine D4 receptor GPCR ligand selectivity Neuropsychiatric disorder research

Terminal Aryl Substituent Differentiation: o-Tolyl Urea vs. Tetrahydro-2H-pyran-4-yl Urea in FAAH Inhibitor Series

Within the piperazine-urea FAAH inhibitor chemotype, the terminal urea substituent is a critical determinant of both in vitro potency and brain penetration. The closest commercially cataloged analog, 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034480-67-4), bears a saturated tetrahydropyran group at the urea terminus, whereas the target compound bears an aromatic o-tolyl group. Published SAR across >50 heteroaryl urea FAAH inhibitors demonstrates that brain/plasma (B/P) ratios vary from >4:1 to 0.02:1 depending on the terminal aryl/heteroaryl substituent, with electron-rich aromatic groups generally favoring higher CNS penetration [1]. The o-tolyl group's calculated logP contribution is approximately +2.3 (aromatic methyl), compared to approximately +0.3 for the tetrahydropyran-4-yl group, predicting a shift in lipophilicity and potentially in CNS distribution. Quantitative FAAH IC₅₀ or brain penetration data specifically for the o-tolyl urea compound are not available in the peer-reviewed literature.

Fatty acid amide hydrolase inhibition Endocannabinoid system modulation CNS drug discovery

Piperazine N-Aryl Substituent Differentiation: 4-Chlorophenyl vs. 2-Methoxyphenyl

The target compound bears a 4-chlorophenyl group on the piperazine nitrogen, while the commercially cataloged analog 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea bears a 2-methoxyphenyl substituent. Published SAR on aryl-piperazine pharmacophores consistently demonstrates that the electronic nature (electron-withdrawing Cl vs. electron-donating OCH₃) and positional isomerism (para vs. ortho) of the N-aryl substituent profoundly affect both dopamine and serotonin receptor subtype binding affinities and intrinsic efficacy [1]. In the FAAH inhibitor class, the 4-chlorophenyl substitution is a recurrent motif among compounds with sub-100 nM potency and favorable CNS penetration profiles, as exemplified by JNJ-42165279 (hFAAH IC₅₀ = 70 ± 8 nM, rFAAH IC₅₀ = 313 ± 28 nM), which also contains a 4-chlorophenyl-piperazine scaffold . The target compound differs from JNJ-42165279 at the urea terminus (o-tolyl vs. a more complex heteroaryl substituent), but the shared 4-chlorophenyl-piperazine core suggests potential for comparable FAAH target engagement.

Structure-activity relationship Piperazine pharmacophore Receptor subtype selectivity

Recommended Application Scenarios for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea Based on Available Differentiation Evidence


Dopamine D4 Receptor Probe Development: Urea Linker Variant for Selectivity Optimization

The target compound's urea linkage distinguishes it from the well-characterized amide-based D4 ligand series. Medicinal chemistry teams can evaluate this urea variant in head-to-head D4, D2, 5-HT₁A, and α₁ binding assays against the amide comparator N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (D4 IC₅₀ = 0.057 nM) to determine whether the urea modification alters D4 potency or improves selectivity. This is directly motivated by the structural evidence that urea pharmacophores can engage different hydrogen-bonding networks than amides .

FAAH Inhibitor Structure-Activity Relationship (SAR) Expansion: o-Tolyl Urea Terminus Probe

For research groups expanding the SAR landscape of piperazine-urea FAAH inhibitors, this compound provides an underexplored o-tolyl urea terminus. As demonstrated by Keith et al. (2016), modifications to this region can swing brain/plasma ratios from >4:1 to 0.02:1. Adding the o-tolyl urea compound to a panel of terminal aryl urea analogs will enable quantitative mapping of how an ortho-methylphenyl group affects FAAH IC₅₀, covalent adduct formation kinetics, and CNS distribution relative to published analogs .

Matched Molecular Pair Analysis: 4-Chlorophenyl vs. 2-Methoxyphenyl Piperazine Scaffold Comparison

The target compound and its 2-methoxyphenyl analog (1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea) form an ideal matched molecular pair (MMP) for quantifying the impact of piperazine N-aryl substituent electronics (electron-withdrawing Cl vs. electron-donating OCH₃) on target binding, ADME properties, and off-target profiles. Such systematic MMP analysis is essential for computational model building and for establishing procurement specifications when sourcing building blocks for focused library synthesis . This approach is supported by extensive precedent in the dopamine receptor and FAAH inhibitor literature .

Quote Request

Request a Quote for 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.